

Solubility of Boc-D-Phe(4-I)-OH in common organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Boc-D-Phe(4-I)-OH**

Cat. No.: **B558666**

[Get Quote](#)

An In-Depth Technical Guide on the Solubility of **Boc-D-Phe(4-I)-OH** in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-D-4-iodophenylalanine, commonly referred to as **Boc-D-Phe(4-I)-OH**, is a protected amino acid derivative frequently utilized in solid-phase peptide synthesis (SPPS) and other areas of medicinal chemistry. Its unique structure, featuring a bulky hydrophobic iodophenyl group and a lipophilic Boc protecting group, significantly influences its solubility characteristics. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, purification protocols, and overall efficiency in synthetic workflows. This technical guide provides a summary of available solubility data, detailed experimental protocols for solubility determination, and a workflow for assessing the solubility of this compound.

Physicochemical Properties of Boc-D-Phe(4-I)-OH

A summary of the key physicochemical properties of **Boc-D-Phe(4-I)-OH** is provided below.

Property	Value
Molecular Formula	C ₁₄ H ₁₈ INO ₄
Molecular Weight	391.20 g/mol
Appearance	White to off-white solid/powder
Melting Point	Approximately 118-124 °C

Solubility Data

Quantitative solubility data for **Boc-D-Phe(4-I)-OH** in common organic solvents is not extensively documented in publicly available literature. However, qualitative information for the L-enantiomer, Boc-L-Phe(4-I)-OH, suggests its solubility profile. It is important to note that while enantiomers generally have identical physical properties, including solubility in achiral solvents, experimental verification is always recommended.

Table 1: Qualitative Solubility of Boc-L-Phe(4-I)-OH in Various Solvents

Solvent	Qualitative Solubility
Chloroform	Soluble
Dichloromethane (DCM)	Soluble
Ethyl Acetate	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble
Acetone	Soluble
Water	Slightly soluble

For a related compound, the non-iodinated Boc-D-Phe-OH, it has been described as "clearly soluble" in Dimethylformamide (DMF) at a concentration of 1 mmol in 2 mL. This suggests that **Boc-D-Phe(4-I)-OH** is also likely to be soluble in DMF.

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocol for the isothermal shake-flask method is recommended.

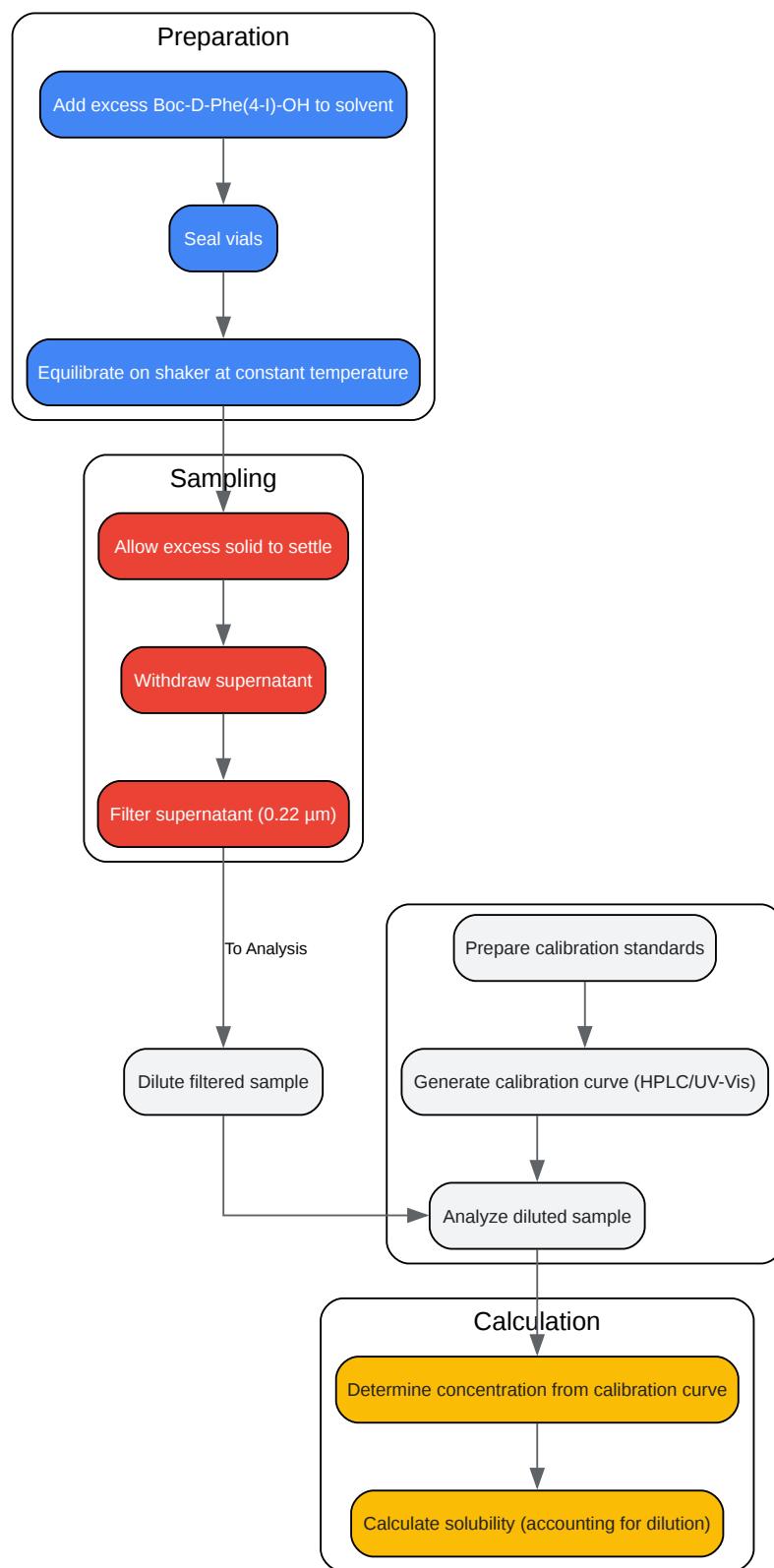
Objective: To determine the saturation solubility of **Boc-D-Phe(4-I)-OH** in a selection of organic solvents at a controlled temperature.

Materials:

- **Boc-D-Phe(4-I)-OH**
- Selected organic solvents (e.g., Dichloromethane, Dimethylformamide, Tetrahydrofuran, Acetonitrile, Methanol, Ethyl Acetate) of analytical grade
- Scintillation vials or other suitable sealed containers
- Orbital shaker with temperature control
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Methodology:

- Preparation of Saturated Solutions:
 - Add an excess amount of **Boc-D-Phe(4-I)-OH** to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.
 - Seal the vials to prevent solvent evaporation.


- Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
 - Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
- Gravimetric Analysis (for non-volatile solvents):
 - For solvents with low volatility, accurately weigh the vial containing the filtered supernatant.
 - Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.
 - Once the solvent is completely removed, reweigh the vial containing the dried solute.
 - The mass of the dissolved solid can be calculated by the difference in weight.
 - Calculate the solubility in g/L or mg/mL.
- Instrumental Analysis (HPLC or UV-Vis):
 - Prepare a series of standard solutions of **Boc-D-Phe(4-I)-OH** of known concentrations in the solvent of interest.
 - Generate a calibration curve by analyzing the standard solutions using either HPLC or UV-Vis spectrophotometry at an appropriate wavelength.
 - Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

- Analyze the diluted sample and determine its concentration from the calibration curve.
- Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility.

- Data Reporting:
 - Report the solubility as an average of at least three independent measurements for each solvent, along with the standard deviation.
 - Specify the temperature at which the solubility was determined.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of **Boc-D-Phe(4-I)-OH**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for **Boc-D-Phe(4-I)-OH** is limited, qualitative assessments and data from analogous compounds suggest good solubility in common polar aprotic and chlorinated organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. A systematic approach to determining and documenting the solubility of such key synthetic building blocks is essential for the development of robust and scalable chemical processes in the pharmaceutical industry.

- To cite this document: BenchChem. [Solubility of Boc-D-Phe(4-I)-OH in common organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b558666#solubility-of-boc-d-phe-4-i-oh-in-common-organic-solvents\]](https://www.benchchem.com/product/b558666#solubility-of-boc-d-phe-4-i-oh-in-common-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com